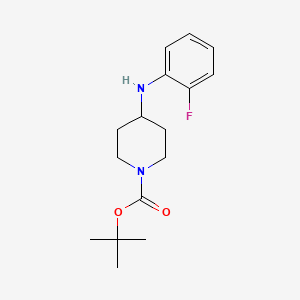

1-Boc-4-(2-fluoro-phenylamino)-piperidine

Description

1-Boc-4-(2-fluoro-phenylamino)-piperidine is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-fluoro-substituted phenylamino moiety at the 4-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and opioid analogs like fentanyl derivatives . The Boc group enhances stability during synthetic processes, while the 2-fluoro-phenylamino substituent modulates electronic and steric properties, influencing binding affinity and metabolic stability .

Synthesis typically involves reductive amination of N-Boc-4-piperidone with 2-fluoroaniline in the presence of sodium triacetoxyborohydride and acetic acid, yielding the target compound in high purity (e.g., 95% yield for its non-fluorinated analog) . Its applications span drug development, neuroscience research, and forensic analysis due to its structural relevance to acetylcholinesterase (AChE) inhibitors and opioid precursors .

Properties

IUPAC Name |

tert-butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIBTJVKKCLUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656260 | |

| Record name | tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887583-57-5 | |

| Record name | tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of N-Boc-4-oxopiperidine with 2-Fluoroaniline

This is the most commonly employed and efficient method for synthesizing 1-Boc-4-(2-fluoro-phenylamino)-piperidine. The reaction involves the condensation of N-Boc-4-oxopiperidine with 2-fluoroaniline followed by reduction of the imine intermediate using sodium cyanoborohydride.

-

- N-Boc-4-oxopiperidine (tert-butyl 4-oxopiperidine-1-carboxylate)

- 2-Fluoroaniline

- Sodium cyanoborohydride (NaBH3CN)

- Acetic acid (catalytic amount)

- Solvent: Dichloromethane or methylene chloride

-

- Initial cooling to 0°C during addition of sodium cyanoborohydride

- Stirring at room temperature for 12–24 hours (typical 15 h)

-

- Quenching with saturated sodium bicarbonate solution

- Extraction with ethyl acetate

- Sequential washing with water and saline

- Drying over anhydrous sodium sulfate

- Concentration and purification by crystallization or washing with diisopropyl ether

Yield: Approximately 75–85% for similar compounds with fluoro-substituted anilines.

General Reductive Amination Protocol for 1-Boc-4-(Phenylamino)-piperidine Derivatives

The synthesis of 1-Boc-4-(phenylamino)-piperidine derivatives, including fluoro-substituted analogs, typically follows this generalized approach:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Reductive amination | N-Boc-4-oxopiperidine + substituted aniline + sodium triacetoxyborohydride + acetic acid in dichloromethane or 1,2-dichloroethane at 20–25°C for 2–24 h | Sodium triacetoxyborohydride is a mild reducing agent, effective for reductive amination |

| 2. Work-up | Addition of aqueous NaOH, extraction with organic solvents, washing, drying, and concentration | Purification often by crystallization or chromatography |

| 3. Optional deprotection or further functionalization | Treatment with trifluoroacetic acid or other reagents if needed | For removing Boc group or modifying substituents |

Yields for these reactions range from 75% to 98% depending on substituents and conditions.

Specific Considerations for 2-Fluoro-Phenylamino Substitution

While literature often reports 4-fluoro or unsubstituted phenylamino derivatives, the 2-fluoro substitution introduces steric and electronic effects that may influence reaction rates and yields. However, the reductive amination method remains applicable with minor optimization:

- Reaction times may be extended to ensure complete conversion.

- Temperature control is critical to prevent side reactions.

- Purification may require recrystallization to achieve high purity due to possible regioisomeric impurities.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The reductive amination method is favored for its simplicity, mild conditions, and high selectivity, making it suitable for synthesizing this compound with high purity and good yields.

- The use of sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents provides controlled reduction of the imine intermediate without over-reduction or side reactions.

- The Boc protecting group stabilizes the piperidine nitrogen during the reaction and facilitates purification.

- Industrial methods starting from 4-piperidyl urea provide scalable routes to 1-Boc-4-amino piperidine, which can be further functionalized to introduce the 2-fluoro-phenylamino substituent.

- Reaction parameters such as temperature, solvent choice, and pH control during work-up are critical for maximizing yield and purity.

- Crystallization from appropriate solvents (acetone, sherwood oil, diisopropyl ether) is effective for isolating the target compound as a stable white solid.

Chemical Reactions Analysis

1-Boc-4-(2-fluoro-phenylamino)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-fluoro-phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Research indicates that 1-Boc-4-(2-fluoro-phenylamino)-piperidine exhibits significant biological activity, particularly as an enzyme inhibitor or receptor ligand. Its structural features allow it to interact with specific biological targets, potentially modulating their activity. This makes it a valuable candidate for drug development aimed at treating various conditions, including neurological disorders .

Potential Mechanisms of Action

While there is no established mechanism of action for this compound itself, its structural similarity to known compounds suggests possible roles in synthesizing fentanyl analogues, which are potent synthetic opioids . The compound's ability to engage in nucleophilic substitutions and coupling reactions under mild conditions further enhances its utility in synthesizing complex structures.

Applications in Drug Development

This compound has several applications in drug development:

- Intermediate in Synthesis : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological conditions.

- Potential Antiviral Applications : Studies have indicated its potential as a scaffold for developing antiviral agents targeting HIV entry inhibitors by modifying its phenyl group or piperidine ring .

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the Boc protecting group and the 2-fluoro-phenylamino substituent can influence the compound’s binding affinity and selectivity towards these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Boc-4-(phenylamino)piperidine

- Structure : Lacks the fluorine atom on the phenyl ring.

- Synthesis : Synthesized via reductive amination using aniline .

- Activity : Demonstrates moderate AChE inhibition but lower selectivity compared to fluorinated derivatives .

- Applications: Precursor for norfentanyl and other opioid analogs .

1-Boc-4-(4-fluoro-phenylamino)-piperidine

- Structure : Fluorine at the para position of the phenyl ring.

- Forensic Relevance : Detected in illicit drug samples, indicating its use in clandestine fentanyl synthesis .

1-Boc-4-[(4-fluorophenylamino)methyl]piperidine

- Structure : Incorporates a methylene spacer between the piperidine and 4-fluoroaniline.

Physicochemical Properties

| Compound | Molecular Weight | log P (Predicted) | Solubility (mg/mL) | TPSA (Ų) |

|---|---|---|---|---|

| 1-Boc-4-(2-fluoro-phenylamino)-piperidine | 293.3 | 2.8 | ~0.1 (DMSO) | 45.5 |

| 1-Boc-4-(phenylamino)piperidine | 276.4 | 2.5 | ~0.2 (DMSO) | 45.5 |

| 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 293.3 | 2.9 | ~0.1 (DMSO) | 45.5 |

- Fluorine Effects : The 2-fluoro derivative shows slightly lower solubility than the 4-fluoro isomer due to increased hydrophobicity and steric effects .

- Boc Group Impact : The Boc group increases molecular weight and reduces polarity, enhancing membrane permeability but requiring deprotection for prodrug activation .

Biological Activity

1-Boc-4-(2-fluoro-phenylamino)-piperidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-fluoro-phenylamino group, which enhances its stability and reactivity. Understanding its biological activity is crucial for exploring its applications in drug development, especially as an enzyme inhibitor or receptor ligand.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, which indicates the presence of various functional groups that contribute to its reactivity and interaction with biological targets. The Boc group serves as a protecting group, allowing for selective reactions under mild conditions, thus making it suitable for further functionalization.

While there is no specific known mechanism of action for this compound itself, its structural similarity to other compounds suggests potential roles in enzyme inhibition and receptor modulation. The compound's ability to interact with specific biological targets positions it as a candidate for therapeutic applications, particularly in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : Interaction studies have shown that this compound can form stable complexes with certain enzymes, which may inhibit their activity. This property is essential for developing drugs targeting specific enzymatic pathways.

- Receptor Ligand : The compound may act as a ligand for various receptors, modulating their activity and influencing physiological responses.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains Boc protecting group | Potential enzyme inhibitor |

| 1-Boc-4-(phenylamino)-piperidine | Lacks fluorine substitution | Different reactivity profile |

| 4-anilinopiperidine | No Boc protecting group | More reactive but less stable |

| N-Phenethyl-4-piperidone | Precursor for fentanyl | Structural differences affect pharmacological properties |

Case Studies

Several studies have explored the biological implications of similar compounds:

- Kinase Inhibition : A study on small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity against specific kinases. Similar modifications in this compound could yield potent inhibitors targeting kinases involved in cancer progression .

- Antimicrobial Activity : Research on antimicrobial compounds derived from natural sources indicated that structural features significantly influence their efficacy against various pathogens. The potential antimicrobial properties of this compound should be investigated further .

- Synthesis and Characterization : The synthesis of related piperidine derivatives has been reported, showcasing methods that could be adapted for this compound to optimize yield and purity .

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-4-(2-fluoro-phenylamino)-piperidine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves Boc protection of piperidine derivatives followed by coupling with 2-fluoro-aniline. A common precursor is 1-Boc-4-piperidone (CAS 79099-07-3), which undergoes reductive amination or nucleophilic substitution with 2-fluoro-phenylamine. For example, the Boc group is introduced via tert-butoxycarbonyl anhydride in dichloromethane under basic conditions (e.g., triethylamine). The intermediate 1-Boc-4-aminopiperidine is then reacted with 2-fluoro-phenyl isothiocyanate or via Buchwald-Hartwig coupling for aryl amine introduction. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is sensitive to moisture and heat. Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Prior to use, equilibrate to room temperature in a desiccator to prevent hydrolysis of the Boc group. For solution-phase experiments, dissolve in anhydrous DMSO or dichloromethane, and avoid aqueous buffers unless stability under specific pH conditions is validated .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

- Methodological Answer : Use a combination of NMR, NMR, and NMR to confirm structure. For instance, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the 2-fluoro-phenylamino group shows splitting patterns in aromatic regions (e.g., doublets from para-fluorine coupling). Conflicting NOE or coupling constants may arise from rotational restrictions; resolve these using 2D techniques like HSQC or COSY to map spin systems. Computational NMR prediction tools (e.g., DFT-based software) can validate assignments by comparing experimental and calculated chemical shifts .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites. For example, the fluorine substituent’s electron-withdrawing effect lowers the LUMO energy at the phenylamino group, enhancing electrophilicity. Molecular docking studies can simulate interactions with nucleophiles (e.g., thiols or amines) to predict regioselectivity. Software like Gaussian or ORCA can optimize geometries and calculate charge distribution using B3LYP/6-31G(d) basis sets .

Q. What strategies mitigate side reactions during Boc deprotection in this compound?

- Methodological Answer : Use mild acidic conditions to avoid decomposition. Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 0°C to RT) selectively removes the Boc group while preserving the 2-fluoro-phenylamino moiety. For acid-sensitive substrates, employ catalytic HCl in dioxane or photolytic deprotection (254 nm UV light). Monitor reaction progress via TLC (silica gel, ninhydrin stain) and quench with cold aqueous bicarbonate to neutralize excess acid .

Data Analysis and Experimental Design

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., fluorine position, Boc replacement). Use ANOVA to compare IC values across analogs. For inconsistent cytotoxicity results, validate purity via HPLC-MS (>98%) and control for assay conditions (e.g., serum concentration in cell culture). Molecular dynamics simulations can model target binding (e.g., kinase active sites) to explain potency variations .

Q. What experimental controls are critical when evaluating the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Include (1) a Boc-free analog to assess the protective group’s steric effects, (2) enantiomeric excess (ee) determination via chiral HPLC or Mosher’s ester analysis, and (3) kinetic studies under varying temperatures to differentiate thermodynamic vs. kinetic control. Use NMR reaction monitoring to detect intermediates and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.